![molecular formula C12H15N3O4S B5557588 3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide](/img/structure/B5557588.png)
3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide
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Description
3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide is a useful research compound. Its molecular formula is C12H15N3O4S and its molecular weight is 297.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.07832714 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CHEMBL4543242, also known as 3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide or Z1981253177, is a compound that primarily targets the metabotropic glutamate receptor 4 (mGlu4) and muscarinic M4 receptors . These receptors are coupled to G proteins and are expressed in brain circuits that are important in various neurological disorders, including schizophrenia .
Mode of Action
The compound acts as an activator for both mGlu4 and M4 receptors . The mutual activation of these receptors has been shown to reverse schizophrenia-related changes in animal models . This suggests that the compound may exert its effects by enhancing the activity of these receptors, thereby modulating the neurotransmission processes associated with these receptors .
Result of Action
The activation of mGlu4 and M4 receptors by CHEMBL4543242 can lead to various molecular and cellular effects. In animal models of schizophrenia, the compound has been shown to reverse MK-801- and amphetamine-induced changes . This suggests that the compound may have potential antipsychotic-like efficacy.
Properties
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-8-11(12(13)15-19-8)20(16,17)14-7-9-3-5-10(18-2)6-4-9/h3-6,14H,7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPWCPJUSTTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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